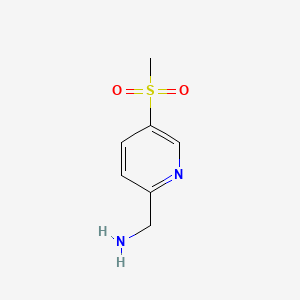
(5-(Methylsulfonyl)pyridin-2-yl)methanamine
Vue d'ensemble
Description
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 848141-14-0 . It is also known as “(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride” and has a molecular weight of 222.7 . The compound is typically stored in a refrigerator and is a solid at room temperature .
Synthesis Analysis
The synthesis of “(5-(Methylsulfonyl)pyridin-2-yl)methanamine” involves the use of hydrogen chloride, palladium on activated charcoal, and methanol . The reaction is carried out at room temperature for 30 minutes while introducing hydrogen gas . The yield of the reaction is reported to be around 74.5% .Physical And Chemical Properties Analysis
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is a solid at room temperature . The compound has a molecular weight of 222.7 and a molecular formula of C7H10N2O2S .Applications De Recherche Scientifique
1. Synthesis and Characterization of Novel Schiff Bases
A study conducted by Pandey and Srivastava (2011) explored the synthesis of novel Schiff bases from 3-aminomethyl pyridine, including derivatives similar to (5-(Methylsulfonyl)pyridin-2-yl)methanamine. These bases showed potential as anticonvulsant agents, and their chemical structures were confirmed through various spectroscopic methods. The research highlighted the potential medical application of these compounds in seizure protection (Pandey & Srivastava, 2011).
2. Photocytotoxicity and Cellular Imaging
Basu et al. (2014) investigated Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound structurally related to (5-(Methylsulfonyl)pyridin-2-yl)methanamine. These complexes displayed remarkable photocytotoxicity in red light and were capable of interacting with calf thymus DNA, highlighting their potential in cellular imaging and as photocytotoxic agents in cancer therapy (Basu et al., 2014).
3. Antidepressant-like Activity of Derivatives
Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, indicating a potential avenue for compounds related to (5-(Methylsulfonyl)pyridin-2-yl)methanamine. These compounds demonstrated significant antidepressant-like activity, making them potential candidates for antidepressant drug development (Sniecikowska et al., 2019).
4. Synthesis of Palladium and Platinum Complexes
Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives. The complexes demonstrated notable anticancer activity against various human cancerous cell lines. This research indicates the potential of (5-(Methylsulfonyl)pyridin-2-yl)methanamine derivatives in the development of anticancer agents (Mbugua et al., 2020).
5. Application in Bone Disorder Treatment
Pelletier et al. (2009) discovered a compound for the treatment of bone disorders that targeted the Wnt beta-catenin cellular messaging system. The compound, structurally related to (5-(Methylsulfonyl)pyridin-2-yl)methanamine, showed promising results in increasing the trabecular bone formation rate in rats, indicating its potential in bone disorder treatments (Pelletier et al., 2009).
Safety And Hazards
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .
Propriétés
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNFWVIZMCCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722672 | |
| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methylsulfonyl)pyridin-2-yl)methanamine | |
CAS RN |
848185-40-0 | |
| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3-Trimethyl-2-(2-{2-phenyl-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1399307.png)
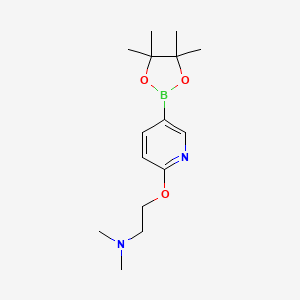
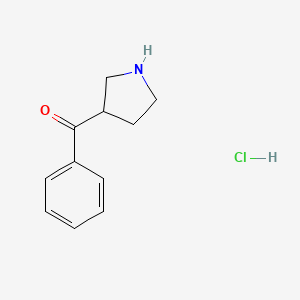
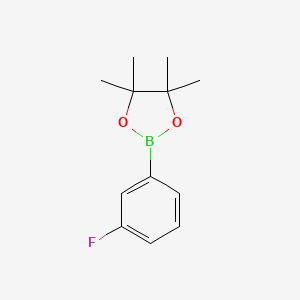

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)
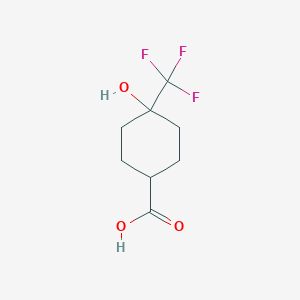


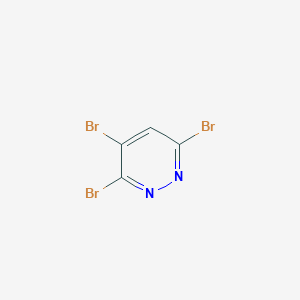

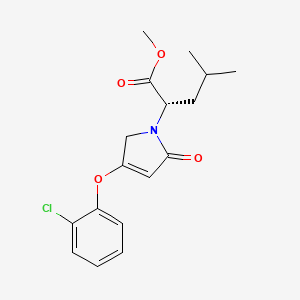

![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)